

Commercial Suppliers and Synthetic Guide for 2'-Fluorobiphenyl-4-carbaldehyde

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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for **2'-Fluorobiphenyl-4-carbaldehyde**, a key intermediate in pharmaceutical and materials science research. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Commercial Availability

2'-Fluorobiphenyl-4-carbaldehyde (CAS No. 57592-42-4) is available from a variety of commercial chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

Supplier	Catalog Number	Purity	Available Quantities
ChemUniverse	P96230	95%	100MG
ChemicalBook	CB8702548	N/A	Inquire
Amatek Scientific Co. Ltd.	N/A	N/A	Inquire
Bide Pharmatech Ltd.	N/A	N/A	Inquire
Shanghai Sinch Pharmaceuticals Tech. Co. Ltd.	N/A	N/A	Inquire
Shanghai YuanYe Biotechnology Co., Ltd.	N/A	N/A	Inquire
Zhengzhou Huiju Chemical Co., Ltd.	N/A	N/A	Inquire
Chem-Impex (for 4'-Fluorobiphenyl-4-carbaldehyde)	23373	≥ 97% (GC)	250MG, 1G, 5G, 10G, 25G
Sigma-Aldrich (for 4'-Fluorobiphenyl-3-carboxaldehyde)	164334-74-1	N/A	1G

Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of **2'-Fluorobiphenyl-4-carbaldehyde** is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a versatile and efficient route to construct the biaryl scaffold from readily available starting materials.^{[1][2][3]} The following is a representative experimental protocol for the synthesis of **2'-Fluorobiphenyl-4-carbaldehyde**.

Reaction Scheme:

A representative reaction scheme for the synthesis of **2'-Fluorobiphenyl-4-carbaldehyde**.

Materials and Equipment:

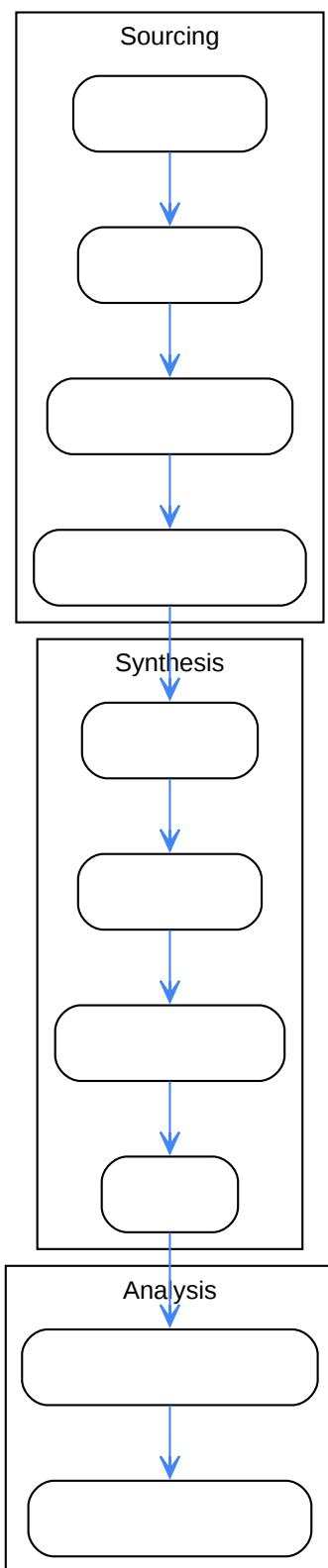
- 4-Formylphenylboronic acid
- 1-Bromo-2-fluorobenzene
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Sodium Carbonate (Na₂CO₃)
- Toluene
- Ethanol
- Deionized Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to dissolve the reactants upon heating.
- **Inert Atmosphere:** Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
- **Catalyst Addition:** Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents), to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
- **Characterization:** The final product, **2'-Fluorobiphenyl-4-carbaldehyde**, should be characterized by techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Sourcing and Synthesis Workflow

The following diagram illustrates the general workflow for sourcing and synthesizing **2'-Fluorobiphenyl-4-carbaldehyde** for research and development purposes.



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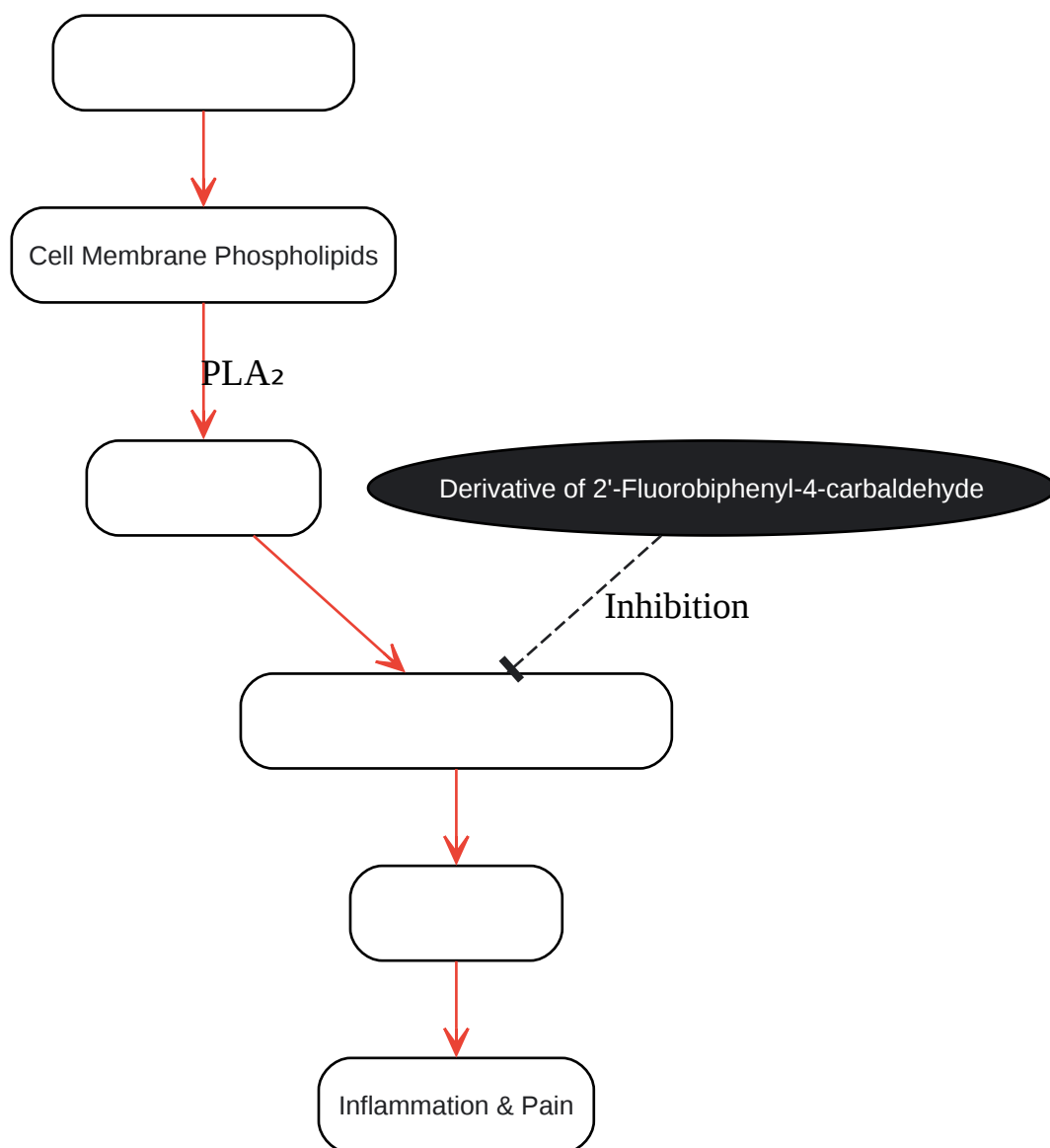
A flowchart illustrating the workflow for sourcing and synthesizing **2'-Fluorobiphenyl-4-carbaldehyde**.

Applications in Drug Discovery

Fluorinated biphenyl scaffolds are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.^[4] **2'-Fluorobiphenyl-4-carbaldehyde** serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is a key precursor for derivatives of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).^{[5][6]}

Signaling Pathway Context (Hypothetical)

While a specific signaling pathway directly involving **2'-Fluorobiphenyl-4-carbaldehyde** is not established, its derivatives, such as those related to flurbiprofen, are known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The diagram below provides a simplified, hypothetical representation of where a downstream product of this aldehyde might act.



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A simplified diagram of the cyclooxygenase pathway and the potential inhibitory role of a derivative.

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